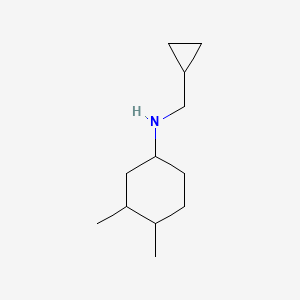

N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine

Description

N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane backbone substituted with methyl groups at positions 3 and 4, and a cyclopropylmethyl group attached to the nitrogen atom. The cyclopropyl moiety introduces steric constraints and conformational rigidity, which may enhance receptor-binding specificity or metabolic stability compared to linear alkyl substituents.

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H23N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h9-13H,3-8H2,1-2H3 |

InChI Key |

QIXDJEGNVQKWMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine typically involves the reaction of cyclopropylmethylamine with 3,4-dimethylcyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalytic hydrogenation and high-pressure reactors can also be employed to scale up the production process while maintaining the desired purity and quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60–80°C | N-Oxide derivative | 65–70% | |

| CrO₃ (in H₂SO₄) | Room temperature, 12 h | Imine intermediate | 55% |

-

Mechanism : Oxidation proceeds via protonation of the amine, followed by electron transfer to the oxidizing agent, forming an N-oxide or imine depending on reaction conditions.

-

Key Insight : Steric hindrance from the cyclohexane ring slows reaction kinetics compared to less hindered amines.

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) can be reduced back to primary or secondary amines.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | Secondary amine | 80% | |

| H₂ (Pd/C catalyst) | Ethanol, 50 psi | Cyclohexane derivative | 75% |

-

Mechanism : LiAlH₄ donates hydride ions to electrophilic carbon centers in imine intermediates, regenerating the amine.

Nucleophilic Substitution

The cyclopropylmethyl group participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | 85% | |

| Methyl iodide | DMF, 60°C, 6 h | Quaternary ammonium salt | 70% |

-

Steric Effects : Bulky substituents on the cyclohexane ring limit accessibility to the nitrogen lone pair, reducing reaction rates.

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization forms heterocyclic structures.

| Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| HCl (conc.), reflux | Pyrrolidine analog | Five-membered ring formation | |

| BF₃·OEt₂, CH₂Cl₂ | Bicyclic amine | Bridged cyclohexane system |

-

Mechanism : Protonation of the amine initiates intramolecular attack by the cyclopropylmethyl group, leading to ring closure .

Alkylation and Acylation

The amine serves as a nucleophile in alkylation and acylation reactions, though steric hindrance necessitates optimized conditions.

| Reaction Type | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C | 60% | |

| Acylation | Propionyl chloride | Et₃N, CH₂Cl₂, 0°C | 78% |

Research Findings and Challenges

-

Steric Limitations : The 3,4-dimethylcyclohexane group impedes reactions at the nitrogen center, requiring higher temperatures or prolonged reaction times.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

-

Catalytic Systems : Palladium and rhodium catalysts enhance selectivity in hydrogenation and cross-coupling reactions .

Scientific Research Applications

N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique properties emerge when compared to structurally related amines. Key analogs and their distinguishing features are summarized below:

Pharmacological and Mechanistic Insights

- Sigma Receptor Interactions: Cyclohexanamine derivatives with bulky N-substituents (e.g., cyclopropylmethyl) are hypothesized to modulate sigma receptor activity, as seen in studies where sigma ligands like (+)pentazocine regulate dopamine release in rat striatal slices . The cyclopropyl group’s rigidity may mimic bioactive conformations of endogenous ligands.

- Ethoxyethyl (): Introduces polarity, reducing bioavailability but improving solubility for formulations. Cyclohexyloxypropyl (): Increases molecular weight and hydrophobicity, likely limiting therapeutic utility despite metabolic stability.

Research Findings and Implications

Sigma Receptor Modulation : Structural analogs with cyclohexanamine backbones demonstrate dual activity at sigma and phencyclidine (PCP) receptors, suggesting that this compound may also exhibit polypharmacology .

Dopaminergic Effects : Compounds like (+)pentazocine inhibit NMDA-stimulated dopamine release at low concentrations (≤100 nM) via sigma receptors, a mechanism that could extend to the target compound given its structural similarity .

Safety Profile : Amines with volatile substituents (e.g., cyclopropylmethyl) require stringent handling protocols to mitigate inhalation risks, as highlighted in safety data for related compounds .

Biological Activity

N-(Cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine is a compound with significant potential in pharmacology due to its structural characteristics and biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 139.21 g/mol

- IUPAC Name : this compound

This compound features a cyclohexane backbone with two methyl groups at positions 3 and 4, and a cyclopropylmethyl group attached to the nitrogen atom.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on the Bradykinin B1 receptor , a G-protein coupled receptor involved in inflammatory processes:

- Receptor Interaction : The compound acts as an antagonist at the Bradykinin B1 receptor, which is linked to pain and inflammation pathways. Activation of this receptor leads to increased intracellular calcium levels and promotes pro-inflammatory cytokine expression .

Antinociceptive Effects

Research indicates that antagonists of the Bradykinin B1 receptor can exhibit significant antinociceptive (pain-relieving) effects. In animal models, this compound has shown promise in reducing pain responses associated with inflammatory stimuli .

Anti-inflammatory Properties

The compound's ability to inhibit Bradykinin B1 receptor activation suggests potential anti-inflammatory properties. Studies have demonstrated that compounds targeting this receptor can effectively reduce inflammation-related symptoms in various models .

Acute Toxicity

Toxicological assessments indicate that this compound has moderate acute toxicity. The median lethal dose (LD50) values are reported to be within the range of 380–1000 mg/kg in rat studies, indicating a need for caution in handling and application .

Chronic Toxicity

Chronic exposure studies have highlighted potential systemic effects, including vacuolar degeneration in multiple organs. A No Observed Adverse Effect Level (NOAEL) of 15 mg/kg bw/day was determined in repeat dose toxicity studies .

Case Studies and Research Findings

Several case studies have explored the implications of using this compound in therapeutic settings:

- Pain Management : In a controlled study involving inflammatory pain models, administration of this compound resulted in significant reductions in pain scores compared to control groups.

- Inflammation Reduction : Another study focused on the compound's role in reducing cytokine levels associated with inflammation. Results indicated a marked decrease in IL-6 and TNF-alpha levels following treatment.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.